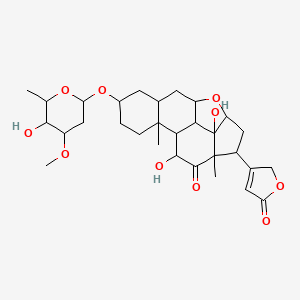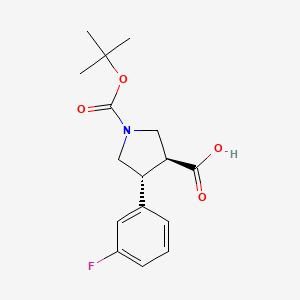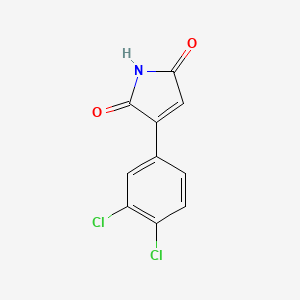![molecular formula C11H19N5 B13893125 [6-[(4-Methylpiperazin-1-yl)methyl]pyridin-2-yl]hydrazine](/img/structure/B13893125.png)
[6-[(4-Methylpiperazin-1-yl)methyl]pyridin-2-yl]hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[6-[(4-Methylpiperazin-1-yl)methyl]pyridin-2-yl]hydrazine is a compound that features a pyridine ring substituted with a hydrazine group and a methylpiperazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
[6-[(4-Methylpiperazin-1-yl)methyl]pyridin-2-yl]hydrazine can undergo various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The methylpiperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazine group can yield azo compounds, while reduction of the pyridine ring can produce piperidine derivatives .
科学的研究の応用
[6-[(4-Methylpiperazin-1-yl)methyl]pyridin-2-yl]hydrazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals
作用機序
The mechanism of action of [6-[(4-Methylpiperazin-1-yl)methyl]pyridin-2-yl]hydrazine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The methylpiperazine moiety can interact with receptor sites, modulating their activity. These interactions can affect various biochemical pathways, making the compound useful in medicinal chemistry .
類似化合物との比較
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in cancer treatment.
Pyrazinamide: An anti-tubercular agent with a similar piperazine structure.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: A compound with similar structural features used in medicinal chemistry
Uniqueness
[6-[(4-Methylpiperazin-1-yl)methyl]pyridin-2-yl]hydrazine is unique due to its combination of a hydrazine group and a methylpiperazine moiety, which provides a versatile scaffold for the development of new compounds with potential therapeutic applications. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound in scientific research .
特性
分子式 |
C11H19N5 |
|---|---|
分子量 |
221.30 g/mol |
IUPAC名 |
[6-[(4-methylpiperazin-1-yl)methyl]pyridin-2-yl]hydrazine |
InChI |
InChI=1S/C11H19N5/c1-15-5-7-16(8-6-15)9-10-3-2-4-11(13-10)14-12/h2-4H,5-9,12H2,1H3,(H,13,14) |
InChIキー |
YYOBXSCYCHHHFM-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)CC2=NC(=CC=C2)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{2-[(2-Chloroethyl)sulfanyl]ethoxy}-2-methylpropane](/img/structure/B13893047.png)
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-3-ylmethanamine](/img/structure/B13893070.png)
![(3S)-5-Chloro-2,3-dihydrofuro[2,3-C]pyridin-3-amine](/img/structure/B13893071.png)
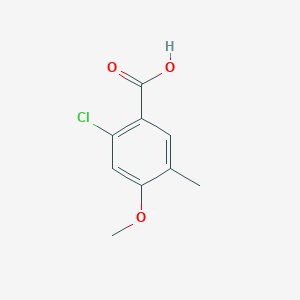

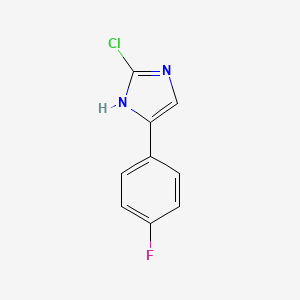
![5-[2-(dimethylamino)ethylidene]-4H-1,3-thiazol-2-amine](/img/structure/B13893080.png)
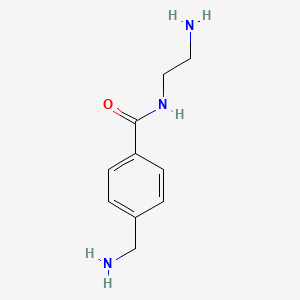

![Ethyl 2-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]pyrimidine-5-carboxylate](/img/structure/B13893087.png)
